1-(6-Bromopyridin-2-YL)ethanamine
Overview
Description
1-(6-Bromopyridin-2-YL)ethanamine is a chemical compound that belongs to the class of amines. It is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an ethanamine group. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-2-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 2-pyridinecarboxaldehyde to form 6-bromo-2-pyridinecarboxaldehyde, which is then reduced to 6-bromo-2-pyridinemethanol. This intermediate is subsequently converted to this compound through reductive amination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions. These methods ensure high yield and purity of the final product. The reactions are typically carried out in inert atmospheres and at low temperatures to prevent degradation of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1-(6-Bromopyridin-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanamine group play crucial roles in its binding affinity and activity. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-2-YL)ethanamine: Similar structure but with a chlorine atom instead of bromine.
1-(6-Fluoropyridin-2-YL)ethanamine: Similar structure but with a fluorine atom instead of bromine.
1-(6-Iodopyridin-2-YL)ethanamine: Similar structure but with an iodine atom instead of bromine
Uniqueness
1-(6-Bromopyridin-2-YL)ethanamine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorine and fluorine counterparts. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMOBBCPDRYXDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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